2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that features a fused pyridine and benzimidazole structure. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified under the category of nitrogen-containing heterocycles, particularly those that incorporate a benzimidazole moiety, which is known for various pharmacological properties.
This compound can be sourced from various chemical databases and publications that focus on heterocyclic compounds. Its classification falls within the broader category of pyrido-benzimidazoles, which are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of 2,3-dihydropyrido[1,2-a]benzimidazol-4(1H)-one can be achieved through several methods:
Each method varies in terms of reaction conditions, yields, and purity of the final product.
The molecular formula of 2,3-dihydropyrido[1,2-a]benzimidazol-4(1H)-one is C11H10N2O. Its structure is characterized by a fused bicyclic system that includes:
The compound features specific structural attributes such as hydrogen bond donors and acceptors which play a crucial role in its biological activity.
2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one participates in various chemical reactions typical of nitrogen-containing heterocycles:
The mechanism of action for 2,3-dihydropyrido[1,2-a]benzimidazol-4(1H)-one is primarily linked to its interactions with biological targets:
The exact mechanism often requires further investigation through pharmacological studies to elucidate its efficacy and specificity.
Relevant data on these properties can be found in chemical databases or specific studies focusing on similar compounds.
2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one has several potential applications:
The 2,3-dihydropyrido[1,2-a]benzimidazol-4(1H)-one scaffold emerged in the late 20th century as chemists explored condensed heterocycles to mimic purine nucleobases. Early work focused on its potential as a rigid, planar framework for DNA intercalation, driven by the need for novel anticancer and antimicrobial agents [10]. Its significance escalated with the discovery that the fused tricyclic system combines three pharmacophoric elements: the hydrogen-bonding capacity of benzimidazole, the metal-coordinating potential of pyridine, and the metabolic stability of pyrimidone. This hybrid structure allows simultaneous interactions with multiple biological targets, as evidenced by derivatives showing sub-micromolar activity against diverse pathogens and cancer cell lines [1] [7]. The scaffold’s versatility is further highlighted by its presence in compounds targeting parasitic diseases like leishmaniasis and Chagas disease, bridging gaps between oncology and infectious disease research [2].
This heterocycle exemplifies a "privileged scaffold" due to its structural plasticity and target promiscuity. Its concave geometry enables deep penetration into enzyme binding pockets, particularly kinases and topoisomerases, while the lactam NH provides a critical hydrogen-bond donor site for target engagement [4] [10]. Systematic derivatization at C-1, C-2, C-3, and N-4 (see Table 4) generates chemical diversity that modulates physicochemical properties:
Table 1: Target Classes Engaged by This Scaffold
Biological Target | Therapeutic Area | Key Derivatives |
---|---|---|
DNA topoisomerase II | Anticancer | 1-(4-Fluorophenyl) analogs [1] |
Fungal CYP51 | Antimicrobial | 3-Cyano substituted [1] |
SARS-CoV-2 main protease | Antiviral | Pyrimidine hybrids [9] |
Leishmania donovani pteridine reductase | Antiparasitic | 2,3-Dihydroimidazo derivatives [2] |
Taxonomically, 2,3-dihydropyrido[1,2-a]benzimidazol-4(1H)-one belongs to angularly fused, partially saturated tetracyclic systems with bridgehead nitrogen atoms. Its classification hinges on three features:
Table 2: Structural Comparison with Related Heterocycles
Heterocyclic System | Aromaticity | Key Distinguishing Feature |
---|---|---|
Pyrido[1,2-a]benzimidazole | Fully aromatic | No carbonyl at C4 position |
Benzo[4,5]imidazo[1,2-a]pyrimidine | Fully aromatic | Pyrimidine instead of pyridine fusion |
2,3-Dihydropyrido[1,2-a]benzimidazol-4-one | Non-aromatic pyridone | Fixed lactam carbonyl at C4, reducible C2-C3 bond |
Pyrimido[1,2-a]benzimidazole | Fully aromatic | Additional nitrogen at position 9 |
The scaffold’s crystallographic signature includes a sofa conformation of the pyridone ring and near-perpendicular orientation (89°) between the benzimidazole plane and N-substituents, facilitating π-stacking with biological targets [4].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3